
4-(1-(BENZYLOXYCARBONYLAMINO)CYCLOPROPYL)PHENYLBORONIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Boronic acids and their derivatives can be synthesized through various methods. One common method involves the use of organomagnesium or organolithium reagents and a borate ester. The resulting trialkyl borate ester is then hydrolyzed to give the boronic acid . Another route involves electrophilic borates trapping phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of boronic acids typically involves a boron atom bound to two hydroxyl groups and an organic group. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Protodeboronation, a process involving the removal of a boron group from an organic compound, is another reaction that boronic acids can undergo .Physical and Chemical Properties Analysis
Boronic acids are generally stable and easy to handle, making them important to organic synthesis. They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Suzuki-Miyaura-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Synthese von Biarylverbindungen. 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure dient in diesen Reaktionen als Boronsäureester-Vorläufer. Durch Kupplung mit Arylhalogeniden oder -triflaten können Forscher eine große Bandbreite an funktionalisierten Biarylen erhalten, die Anwendungen in der Materialwissenschaft, Pharmazie und Agrochemie finden .
Fluoreszierende Sonden und Sensoren
Die Boronsäuregruppe in dieser Verbindung zeigt eine reversible Bindung an Diole, was sie für die Entwicklung fluoreszierender Sonden und Sensoren nützlich macht. Forscher haben 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure mit Fluorophoren oder anderen Reportergruppen funktionalisiert. Diese modifizierten Derivate können Saccharide, Nukleotide und andere Analyten selektiv nachweisen und tragen so zu Bioimaging- und Diagnostikanwendungen bei .
Arzneimittelverabreichungssysteme
Aufgrund ihrer Stabilität und Biokompatibilität wurde 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure für Anwendungen in der Arzneimittelverabreichung untersucht. Forscher haben sie mit Polymeren, Liposomen oder Nanopartikeln konjugiert, um gezielte Arzneimittelträger zu schaffen. Die reversible Bindung von Boronsäure an Diole ermöglicht eine kontrollierte Freisetzung von Arzneimitteln als Reaktion auf Änderungen der Glukosekonzentration, was sie vielversprechend für diabetesbezogene Therapien macht .
Organokatalyse
Die Cyclopropylgruppe in dieser Verbindung verleiht eine einzigartige Reaktivität. Forscher haben 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure als Organokatalysator in verschiedenen Transformationen eingesetzt. Sie kann beispielsweise die asymmetrische Cyclopropanierung von Alkenen katalysieren und so Zugang zu chiralen Cyclopropanderivaten für synthetische Anwendungen ermöglichen .
Materialchemie
Funktionalisierte Boronsäuren spielen eine entscheidende Rolle in der Materialchemie. Forscher haben 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure in Polymernetzwerke, Hydrogele und supramolekulare Anordnungen integriert. Diese Materialien zeigen ein stimuli-responsives Verhalten, wie z. B. pH-abhängiges Quellen oder Sol-Gel-Übergänge, wodurch sie sich für die Arzneimittelverabreichung, Sensoren und intelligente Materialien eignen .
Bor-Neutroneneinfangtherapie (BNCT)
Borhaltige Verbindungen werden für die BNCT untersucht, eine Krebstherapie, die den hohen Neutroneneinfangquerschnitt von Bor-10 nutzt. Während 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure selbst möglicherweise nicht direkt verwendet wird, könnten ihre borhaltigen Derivate möglicherweise als BNCT-Mittel dienen, wenn sie selektiv an Tumorzellen abgegeben werden .
Wirkmechanismus
Safety and Hazards
Boronic acids can pose certain safety hazards. They can be harmful if swallowed and can cause irritation if they come into contact with the skin or eyes. It is recommended to avoid dust formation, avoid breathing in mist, gas, or vapors, and to use personal protective equipment when handling these compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[1-(phenylmethoxycarbonylamino)cyclopropyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BNO4/c20-16(23-12-13-4-2-1-3-5-13)19-17(10-11-17)14-6-8-15(9-7-14)18(21)22/h1-9,21-22H,10-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGXPVSQVTDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)NC(=O)OCC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675254 |
Source


|
| Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-09-1 |
Source


|
| Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

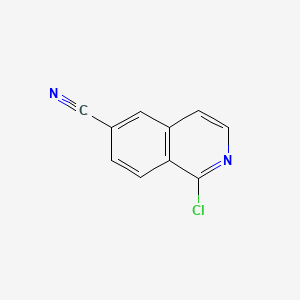
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride](/img/structure/B568011.png)
![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)


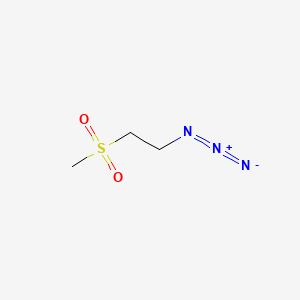
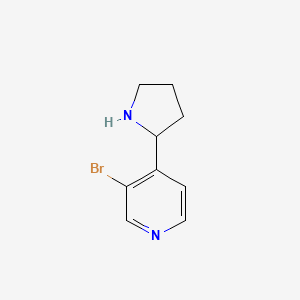
![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)
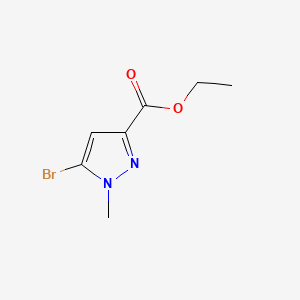
![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)
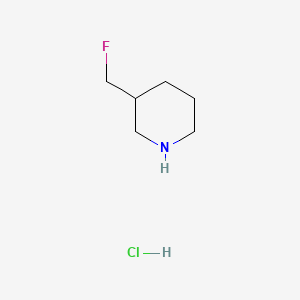
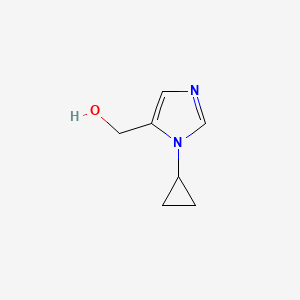
![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B568031.png)
